REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([C:8]#N)=[CH:6][N:5]=[C:4]([S:10][CH3:11])[N:3]=1.[H-].C([Al+]CC(C)C)C(C)C.Cl.C([O-])([O-])=[O:24].[Na+].[Na+]>C1COCC1>[NH2:1][C:2]1[C:7]([CH:8]=[O:24])=[CH:6][N:5]=[C:4]([S:10][CH3:11])[N:3]=1 |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC=C1C#N)SC
|
Name
|
|
Quantity
|
41.52 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After the mixture is stirred for 2.5 hours at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
is continued for 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
The suspended material is filtered through Celit pad
|
Type
|
WASH
|
Details
|
washed with K2CO3 solution
|
Type
|
ADDITION
|
Details
|
The solution is diluted with EtOAc
|
Type
|
WASH
|
Details
|
washed with saturated K2CO3, brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give crude product, which
|
Type
|
CUSTOM
|
Details
|
is purified by flash silica gel column
|
Type
|
WASH
|
Details
|
eluting with hexane (100%) gradient to hexane/ether (60/40%)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC=C1C=O)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.62 g | |
YIELD: PERCENTYIELD | 53.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |